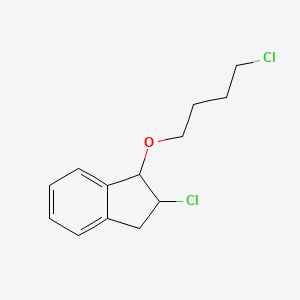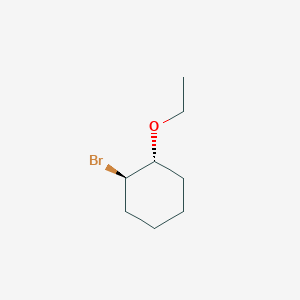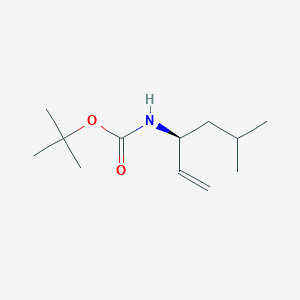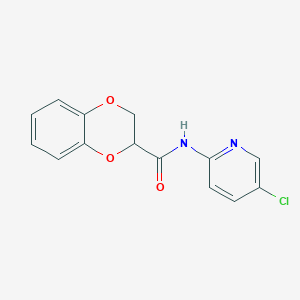
Hexyl-phenyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl-phenyl-silane is an organosilicon compound characterized by a hexyl group and a phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications. This compound is particularly noted for its unique combination of hydrophobic and aromatic properties, making it useful in a variety of scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl-phenyl-silane can be synthesized through several methods, including Grignard reactions and hydrosilylation. One common method involves the reaction of phenylmagnesium bromide with hexyltrichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Grignard reactions, utilizing automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl-phenyl-silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The phenyl group can participate in reduction reactions, often facilitated by metal catalysts.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used in reduction reactions.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted organosilanes.
Wissenschaftliche Forschungsanwendungen
Hexyl-phenyl-silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic properties.
Wirkmechanismus
The mechanism by which hexyl-phenyl-silane exerts its effects is primarily through its ability to participate in hydrosilylation reactions. The silicon atom can form bonds with various organic groups, facilitating the formation of stable organosilicon compounds. The phenyl group provides aromatic stability, while the hexyl group contributes to the hydrophobic nature of the compound. These properties enable this compound to interact with a wide range of molecular targets and pathways, enhancing its versatility in chemical synthesis and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar in structure but lacks the hexyl group, making it less hydrophobic.
Hexylsilane: Contains a hexyl group but lacks the aromatic phenyl group, reducing its stability in certain reactions.
Toluene: Structurally related but lacks the silicon atom, limiting its reactivity in organosilicon chemistry.
Uniqueness
Hexyl-phenyl-silane’s uniqueness lies in its combination of a hydrophobic hexyl group and an aromatic phenyl group attached to a silicon atom. This structure provides a balance of hydrophobicity and aromatic stability, making it particularly useful in applications requiring both properties. Its versatility in undergoing various chemical reactions further enhances its value in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H18Si |
|---|---|
Molekulargewicht |
190.36 g/mol |
InChI |
InChI=1S/C12H18Si/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
InChI-Schlüssel |
QEGUMWBQOMSNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)



![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)

